molecular formula C18H18ClN3S B7461807 5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole

5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No. B7461807
M. Wt: 343.9 g/mol
InChI Key: VAOYSZHYOFXTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as BCTC, which stands for N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide.

Mechanism of Action

BCTC acts as a competitive antagonist of TRPV1, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. By blocking TRPV1, BCTC reduces the influx of calcium ions into the cells, which is involved in the release of neurotransmitters that mediate pain and inflammation.
Biochemical and Physiological Effects:
BCTC has been shown to have analgesic effects in animal models of inflammatory and neuropathic pain. It has also been shown to reduce hyperalgesia, which is an increased sensitivity to painful stimuli. BCTC has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

BCTC is a potent and selective TRPV1 antagonist, which makes it a valuable tool for studying the role of TRPV1 in pain and inflammation. However, its use is limited by its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of BCTC. One direction is to develop more potent and selective TRPV1 antagonists that have better solubility and lower toxicity. Another direction is to study the potential therapeutic applications of BCTC in other diseases, such as cancer and neurodegenerative disorders. Finally, the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism, could be studied using BCTC and other TRPV1 antagonists.

Synthesis Methods

The synthesis of BCTC involves several steps, including the reaction of 2-aminobenzothiazole with 2-bromo-4'-tert-butylphenylacetonitrile, followed by the reaction of the resulting intermediate with 3-chloropyridine-2-carboxylic acid. The final product is obtained by treating the intermediate with tetrahydrofuran.

Scientific Research Applications

BCTC has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception and inflammation. BCTC has been shown to have analgesic effects in animal models of inflammatory and neuropathic pain.

properties

IUPAC Name

5-chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3S/c19-14-4-5-17-16(11-14)21-18(23-17)13-6-9-22(10-7-13)12-15-3-1-2-8-20-15/h1-5,8,11,13H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOYSZHYOFXTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(S2)C=CC(=C3)Cl)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole

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